molecular formula C14H14N2OS B5609786 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

Cat. No.: B5609786
M. Wt: 258.34 g/mol
InChI Key: XMYDQZMDMBKIEW-UHFFFAOYSA-N
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Description

5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . The reaction conditions often include refluxing in a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group is believed to play a crucial role in its biological activity by interacting with thiol-containing enzymes and proteins, thereby inhibiting their function . This interaction can lead to the disruption of essential cellular processes in bacteria, viruses, and cancer cells.

Properties

IUPAC Name

5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-14(2)7-8-5-3-4-6-9(8)11-10(14)12(17)16-13(18)15-11/h3-6H,7H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYDQZMDMBKIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=S)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332056
Record name 5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303101-99-7
Record name 5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 2
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 3
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 4
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 5
Reactant of Route 5
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 6
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

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